molecular formula C14H20ClNO2 B020859 Alachlor-d13 CAS No. 1015856-63-9

Alachlor-d13

Cat. No. B020859
CAS RN: 1015856-63-9
M. Wt: 282.84 g/mol
InChI Key: XCSGPAVHZFQHGE-PTKGBVOGSA-N
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Description

Alachlor-d13 is a herbicide that is commonly used in agriculture to control weeds in crops such as corn, soybeans, and peanuts . It works by inhibiting the growth of susceptible plants by blocking the biosynthesis of fatty acids, which are essential for plant growth and development .


Synthesis Analysis

Alachlor-d13 may be used as an internal standard for the estimation of alachlor in water samples using accelerated solvent extraction (ASE), followed by size exclusion chromatography (SEC) . The accuracy of quantification was in the range 87–111 % for the aqueous phase and 79–110 % for the solid phase .


Molecular Structure Analysis

Alachlor-d13 has a molecular formula of C14H20ClNO2 . Its molecular weight is 282.84 g/mol . The InChI of Alachlor-d13 is InChI=1S/C14H20ClNO2/c1-4-11-7-6-8-12 (5-2)14 (11)16 (10-18-3)13 (17)9-15/h6-8H,4-5,9-10H2,1-3H3/i1D3,2D3,4D2,5D2,6D,7D,8D .


Chemical Reactions Analysis

Alachlor-d13 may be used as an internal standard for the estimation of alachlor in water samples using accelerated solvent extraction (ASE), followed by size exclusion chromatography (SEC) .


Physical And Chemical Properties Analysis

Alachlor-d13 has a molecular weight of 282.84 g/mol . The computed properties include XLogP3 of 3.5, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 2, and Rotatable Bond Count of 6 .

Safety And Hazards

Alachlor-d13 is classified as Acute Tox. 4 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Carc. 2 - Skin Sens. 1 . Personal Protective Equipment such as dust mask type N95 (US), Eyeshields, Gloves are recommended when handling Alachlor-d13 .

Future Directions

Alachlor-d13 is a deuterated analog of the herbicide, alachlor which is a persistent contaminant in ground and surface waters . It is used as a reference standard for environmental analysis and testing .

properties

IUPAC Name

2-chloro-N-(methoxymethyl)-N-[3,4,5-trideuterio-2,6-bis(1,1,2,2,2-pentadeuterioethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO2/c1-4-11-7-6-8-12(5-2)14(11)16(10-18-3)13(17)9-15/h6-8H,4-5,9-10H2,1-3H3/i1D3,2D3,4D2,5D2,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCSGPAVHZFQHGE-PTKGBVOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])C([2H])([2H])[2H])N(COC)C(=O)CCl)C([2H])([2H])C([2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583583
Record name Alachlor-d13
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alachlor-d13

CAS RN

1015856-63-9
Record name Alachlor-d13
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1015856-63-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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